4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide
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Overview
Description
4-(3-Fluorophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenethyl group and a methoxyphenyl group attached to a tetrahydropyridinecarbothioamide core, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-fluorophenethylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with a suitable thiocarbonyl compound to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-Fluorophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide
- 4-(3-Bromophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide
- 4-(3-Methylphenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide
Uniqueness
4-(3-Fluorophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide is unique due to the presence of the fluorophenethyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C21H25FN2OS |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C21H25FN2OS/c1-25-20-9-7-19(8-10-20)23-21(26)24-13-11-16(12-14-24)5-6-17-3-2-4-18(22)15-17/h2-4,7-10,15-16H,5-6,11-14H2,1H3,(H,23,26) |
InChI Key |
BBZMNXVFPBZGAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCC(CC2)CCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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